molecular formula C9H7N3O2 B123580 5-Amino-6-nitroquinoline CAS No. 35975-00-9

5-Amino-6-nitroquinoline

Cat. No. B123580
CAS RN: 35975-00-9
M. Wt: 189.17 g/mol
InChI Key: TYBYHEXFKFLRFT-UHFFFAOYSA-N
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Description

5-Amino-6-nitroquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their potential applications in drug design and their antiparasitic activities. The synthesis of 6-aminoquinoline derivatives has been explored as these compounds can serve as key intermediates for the preparation of various pharmaceutical agents .

Synthesis Analysis

The synthesis of 6-aminoquinoline derivatives has been achieved through different methods. One approach involves the Skraup–Doebner–Von Miller reaction, where p-chloroaniline was used as an optimum oxidant. The nitro group in these derivatives can be effectively reduced by SnCl2 without the removal of the halo group . Another method includes the use of 4-nitroaniline and glycerol via the Skraup reaction, followed by reduction with 80% hydrazine hydrate catalyzed by 10% Pd/C, yielding the target compound with high purity .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For instance, a study on the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that it crystallizes in the triclinic space group with specific unit cell parameters. The dihydropyridine and cyclohexene rings in this molecule adopt sofa conformations, and the planar atoms of the dihydropyridine ring form a significant dihedral angle with the benzene ring. This study provides insights into the potential conformations and structural characteristics that 5-amino-6-nitroquinoline derivatives might exhibit .

Chemical Reactions Analysis

The reactivity of nitroquinoline derivatives has been studied in the context of vicarious nucleophilic substitution (VNS). For example, nitroquinolines can react with 4-amino-1,2,4-triazole in a basic medium to yield amino products predominantly at the ortho position to the nitro group. This reaction showcases the potential for functionalizing the quinoline nucleus at specific positions, which is crucial for the development of compounds with desired biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-amino-6-nitroquinoline are not detailed in the provided papers, the general properties of quinoline derivatives can be inferred. These compounds often exhibit moderate antiparasitic and trichomonacidal in vitro activity, and their cytotoxic properties towards macrophages can be evaluated. The establishment of structure-activity relationships is possible, which aids in understanding how the substitution pattern on the quinoline nucleus affects biological activity .

Safety And Hazards

5-Amino-6-nitroquinoline is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189525
Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-nitroquinoline

CAS RN

35975-00-9
Record name 5-Amino-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquinolin-5-ylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquinolin-5-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinolin-5-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
L Němcová, J Zima, J Barek - Collection of Czechoslovak …, 2009 - cccc.uochb.cas.cz
… demonstrated on the determination of 5-amino-6-nitroquinoline in model samples of drinking … Keywords: 5-Amino-6-nitroquinoline; Carbon paste electrode; Differential pulse voltammetry…
Number of citations: 14 cccc.uochb.cas.cz
MAVR da Silva, APSMC Carvalho, MJS Monte… - The Journal of Chemical …, 1998 - Elsevier
… measured by static bomb combustion calorimetry for 5-amino-6-nitroquinoline and 4aminoquinaldine, from which the standard molar enthalpies of formation of both compounds, in the …
Number of citations: 11 www.sciencedirect.com
L Nemcova, H Dejmkova, J Barek… - Int. J. Electrochem …, 2011 - electrochemsci.org
… Inexpensive carbon fiber rod electrodes (CFRE) in three diameters of 0.8 mm, 2 mm and 3 mm were used for voltammetric determination of 5-amino-6-nitroquinoline (5A6NQ) based …
Number of citations: 4 electrochemsci.org
FE Goda, AM Alaa, HA Ghoneim - Bioorganic & medicinal chemistry, 2005 - Elsevier
… The starting 5-amino-6-nitroquinoline 1 was alkylated using chloroacetyl chloride or 2-bromopropionyl chloride in dry toluene to produce the amide derivative 6-nitro-5–(1-oxo-2-chloro-…
Number of citations: 60 www.sciencedirect.com
MAV RIBEIRO DA SILVA… - Journal of chemical …, 1998 - pascal-francis.inist.fr
Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of 5-amino-6-nitroquinoline and 4-aminoquinaldine … Enthalpies of combustion, vapour pressures, and enthalpies of …
Number of citations: 8 pascal-francis.inist.fr
L Nemcova, J Barek, J Zima - Journal of Electroanalytical Chemistry, 2012 - Elsevier
… The electrochemical properties of CPEs were studied using potassium ferrocyanide in aqueous supporting electrolytes and 5-amino-6-nitroquinoline (5A6NQ) in mixed methanol–water …
Number of citations: 12 www.sciencedirect.com
J Ziv, S Knapp, JD Rosen - Synthetic Communications, 1988 - Taylor & Francis
… The title compounds (5 and 10) were each prepared in four steps from commercially available 5-amino-6-nitroquinoline (1) in 41% overall yield. The key step was the displacement of …
Number of citations: 13 www.tandfonline.com
J LANCELOT, S RAULT, NHUY DUNG… - Chemical and …, 1983 - jstage.jst.go.jp
… Synthesis of pyrid0[2,3-h]pyrrolo[1,2-a]quinoxaline derivatives is described, starting from 5amino-6-nitroquinoline. Thé pyrrole ring is obtained by reaction with 2,5-dimethoxytetrahydro…
Number of citations: 15 www.jstage.jst.go.jp
E Surender, BR Rao, BS Reddy… - … and sulfur and the …, 1988 - Taylor & Francis
… Aminationg of Ia with hydroxylamine hydrochloride in methanol-KOH afforded 5-amino-6-nitroquinoline (Ib) which was later reduced to 5,6-diaminoquinoline (Ic) using Raney-nickel in …
Number of citations: 1 www.tandfonline.com
G Kaiser, D Harnasch, MT King, D Wild - Chemico-biological interactions, 1986 - Elsevier
… Sodium hydride (0.84 g (35 mmol)) was added under nitrogen to a solution of 5.00 g (26.5 mmol) of 5-amino-6-nitroquinoline (1) in dry DMSO. After the end of the hydrogen evolution …
Number of citations: 27 www.sciencedirect.com

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